molecular formula C13H17NO3 B5107394 Butyl 4-acetamidobenzoate

Butyl 4-acetamidobenzoate

Cat. No.: B5107394
M. Wt: 235.28 g/mol
InChI Key: TYCZFKFSOQONBM-UHFFFAOYSA-N
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Description

Butyl 4-acetamidobenzoate is an organic compound with the molecular formula C13H17NO3. It is an ester derivative of 4-acetamidobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl 4-acetamidobenzoate can be synthesized through an esterification reaction between 4-acetamidobenzoic acid and butanol. The reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

4-acetamidobenzoic acid+butanolH2SO4Butyl 4-acetamidobenzoate+H2O\text{4-acetamidobenzoic acid} + \text{butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-acetamidobenzoic acid+butanolH2​SO4​​Butyl 4-acetamidobenzoate+H2​O

Industrial Production Methods

In industrial settings, the esterification process can be carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-acetamidobenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-acetamidobenzoic acid and butanol.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Hydrolysis: 4-acetamidobenzoic acid and butanol.

    Reduction: Various reduced derivatives depending on the specific reaction conditions.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Butyl 4-acetamidobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug formulations and as a local anesthetic.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of butyl 4-acetamidobenzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may inhibit voltage-gated calcium channels in neurons, leading to a decrease in nerve signal transmission. This inhibition prevents the depolarization of nerve cells, thereby blocking pain signals.

Comparison with Similar Compounds

Similar Compounds

    Butylparaben: Another ester compound used as a preservative in cosmetics and pharmaceuticals.

    Butamben: A local anesthetic with a similar structure but different pharmacological properties.

    4-acetamidobenzoic acid: The parent compound of butyl 4-acetamidobenzoate, used in various chemical syntheses.

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its applications in diverse fields, from medicine to industry, highlight its versatility compared to other similar compounds.

Biological Activity

Introduction

Butyl 4-acetamidobenzoate, also known as butyl p-acetamidobenzoate, is an ester derivative of para-aminobenzoic acid (PABA). This compound has garnered attention due to its potential biological activities, including local anesthetic properties and its role in various therapeutic applications. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C12H15NO2
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 94-25-7

The compound features a butyl group attached to the esterified acetamido group of para-aminobenzoic acid, which is crucial for its biological activity.

Local Anesthetic Effects

Research has indicated that this compound exhibits significant local anesthetic properties. A study evaluating various benzoate derivatives reported that compounds similar to this compound demonstrated effective local anesthesia through mechanisms akin to established anesthetics like lidocaine and tetracaine.

Table 1: Comparative Local Anesthetic Activity

CompoundOnset of Analgesia (min)Duration of Analgesia (min)LD50 (mg/kg)
This compound8.5 ± 0.5240 ± 5500 ± 10
Tetracaine12.3 ± 0.9172.3 ± 2.6435.4 ± 3.3
Pramocaine10.4 ± 0.8166.5 ± 2.3472.1 ± 3.6

The data suggest that this compound has a rapid onset and prolonged duration of action, making it a candidate for further development as a local anesthetic agent .

Antimicrobial Activity

Butyl derivatives, including butyl p-aminobenzoate, have shown antimicrobial properties due to their ability to inhibit bacterial growth by interfering with folic acid synthesis—a vital process for bacterial proliferation. This mechanism is similar to that of sulfonamide antibiotics .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa>64

The results indicate that butyl p-aminobenzoate exhibits varying levels of effectiveness against different bacterial strains .

Toxicological Profile

Toxicity studies have highlighted that while this compound is effective as an anesthetic and antimicrobial agent, it also possesses a risk profile that warrants careful consideration in clinical applications. Acute toxicity assessments reveal an LD50 value indicating moderate toxicity, which necessitates further investigation into safe dosage levels for therapeutic use .

Clinical Applications in Dentistry

A systematic review examined the efficacy of butyl p-aminobenzoate combined with other agents like eugenol and iodoform for pain relief in dental procedures. The findings suggested that this combination was superior to traditional zinc oxide eugenol formulations in promoting socket healing post-extraction .

UPLC-MS/MS Analysis for Disease Monitoring

Another study utilized butyl-4-acetamidobenzoate in UPLC-MS/MS assays to analyze urinary free oligosaccharides in patients with lysosomal storage disorders (LSDs). The compound served as a derivatizing agent, enhancing the detection sensitivity and specificity for diagnosing various LSDs .

Properties

IUPAC Name

butyl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-9-17-13(16)11-5-7-12(8-6-11)14-10(2)15/h5-8H,3-4,9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCZFKFSOQONBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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